

# dolutegravir resistance profile and genetic barrier

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## Compound Focus: Dolutegravir

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## Dolutegravir Resistance Profile and Key Mutations

The following table summarizes the most clinically relevant integrase strand transfer inhibitor (INSTI) resistance-associated mutations (INRAMs) selected by **dolutegravir** and their impact on in vitro susceptibility.

| Mutation/s   | Prevalence Context                                     | Impact on DTG Susceptibility (Fold-Change)   | Notes and Mechanisms   |
|--|--|--|--|
| R263K  | Most common in INSTI-naive VF [1]                      | ~2-fold reduction [1]                        | Primary pathway in INSTI-naive; reduces replication capacity, limiting accumulation of secondary mutations [1] [2] |
| G118R  | Common in INSTI-naive VF [1]                           | >5-fold reduction [1]                        | —  |
| Q148+ pathways (e.g., Q148H/R with G140 and/or E138) | Seen in VF, especially with prior INSTI resistance [1] | Highest levels of reduced susceptibility [1] | Pathway is well-characterized for older INSTIs; confers high-level DTG resistance in combinations [1]              |

| Mutation/s   | Prevalence Context                         | Impact on DTG Susceptibility (Fold-Change) | Notes and Mechanisms  |
|--|--|--|---|
| <b>N155H</b>   | Found in VF on DTG-containing regimens [1] | Information missing                        | A classic INSTI resistance mutation [1]   |
| <b>Complex patterns</b><br>(e.g., H51Y + T97A + E157Q + G118R) | Reported in HIV-2 case study [3]           | Information missing                        | Highlights potential for novel, multi-mutation pathways in diverse clinical scenarios [3] |

## Understanding the Genetic Barrier to Resistance

**Dolutegravir's high genetic barrier** is attributed to its robust pharmacodynamic properties and the specific evolutionary constraints it imposes on the virus.

- **Pharmacodynamic Properties:** DTG has a long plasma half-life, high plasma inhibition quotient, and a slow dissociation rate from the integrase-DNA complex. This makes it difficult for the virus to replicate effectively under drug pressure, thereby requiring multiple, coordinated mutations to overcome inhibition [2].
- **Constrained Viral Evolution:** Unlike other INSTIs, the initial mutation most commonly selected by DTG in treatment-naïve settings, **R263K**, introduces a fitness cost to the virus. This deficit in viral replication capacity makes it less likely for the virus to accumulate the additional secondary mutations needed for higher-level resistance [1] [2]. This creates an "evolutionary roadblock," helping to preserve future treatment options.

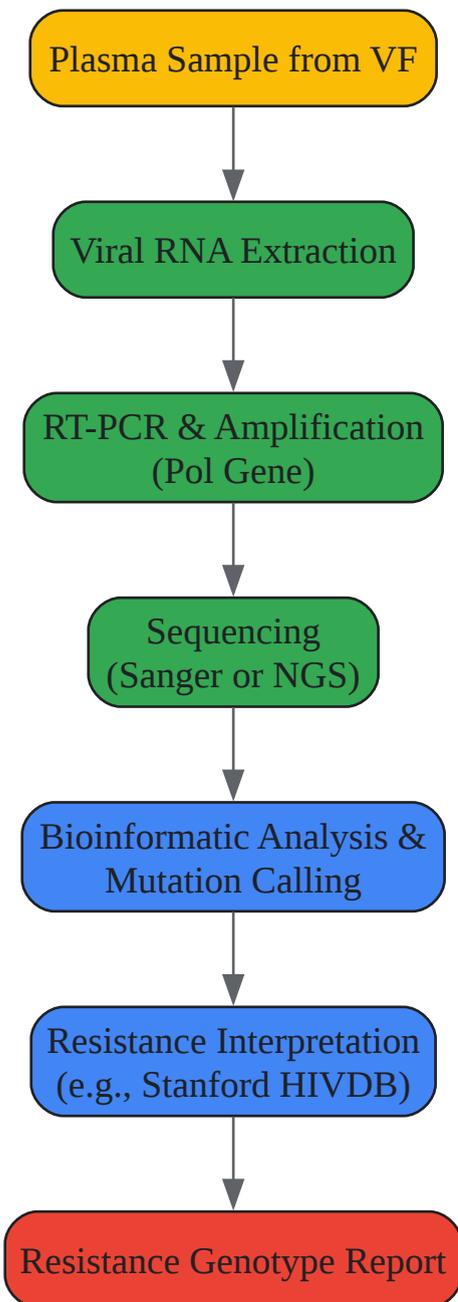
## Experimental Models and Methodologies

Key experiments to study DTG resistance employ both *in vitro* models and clinical cohort surveillance.

- **In Vitro Passage Experiments:** This methodology involves culturing HIV in the presence of progressively increasing concentrations of **dolutegravir**. The viral genome is sequenced at regular intervals to identify emerging resistance mutations. These experiments are crucial for mapping primary resistance pathways and understanding the stepwise evolution of resistance *in vitro* [1].
- **Clinical Cohort Studies and Genotypic Resistance Testing (GRT):** For people with HIV experiencing virologic failure (VF) on a DTG-containing regimen, plasma samples are collected for

sequencing. The standard method involves sequencing the **pol gene** (covering protease, reverse transcriptase, and integrase) via Sanger sequencing [4]. Next-generation sequencing (NGS) is increasingly used for its ability to detect low-frequency variants (e.g., at a 5% threshold), which can reveal emerging resistance before it dominates the viral population [5]. Data is then interpreted using systems like the Stanford HIVDB algorithm.

The diagram below illustrates the core workflow for generating and interpreting HIV drug resistance data in a research or surveillance setting.



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*Research workflow for HIV genotypic resistance testing.*

## Emerging Trends and Public Health Context

Recent reports from the WHO and other surveillance studies indicate that real-world levels of DTG resistance are exceeding what was initially observed in clinical trials [6]. Among people with virologic failure on DTG-based regimens, surveys report DTG resistance in **3.9% to 22%** of successfully genotyped individuals [7] [6]. The risk is significantly higher in individuals who transition to a DTG-containing regimen while having a high viral load and in those with prior virologic failure on other drug classes [6] [8].

## Key Takeaways for Researchers

- **Primary Resistance Pathways:** The R263K and G118R mutations are the most common pathways for initial resistance in INSTI-naive individuals, with the Q148 pathway combined with other mutations posing the highest threat to DTG efficacy [1].
- **High Genetic Barrier Mechanism:** DTG's barrier is rooted in the high fitness cost of its primary resistance mutation, R263K, which hinders the virus's ability to develop complex, high-level resistance [2].
- **Need for Vigilance:** Despite its high barrier, DTG resistance is a growing clinical and public health reality. Sustained investment in surveillance, affordable resistance testing, and person-centered care models is critical to managing this challenge [6] [8].

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## References

1. A systematic review of the genetic mechanisms ... [pmc.ncbi.nlm.nih.gov]
2. Genetic barrier to resistance for dolutegravir [pubmed.ncbi.nlm.nih.gov]
3. Novel Dolutegravir and Lenacapavir Resistance Patterns in Human... [pubmed.ncbi.nlm.nih.gov]

4. -associated Dolutegravir mutations after first-line treatment... resistance [bmcinfectdis.biomedcentral.com]
5. HIV-1 suppression and rare dolutegravir resistance in ... [nature.com]
6. New report documents increase in HIV drug resistance to ... [who.int]
7. Approaches to the Management of Virologic Failure on ... [pmc.ncbi.nlm.nih.gov]
8. The warning bell of Dolutegravir resistance: rethinking HIV ... [frontiersin.org]

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